molecular formula C11H6N4O4S B1680205 7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole

7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole

Cat. No.: B1680205
M. Wt: 290.26 g/mol
InChI Key: ICCFXXDUYSPKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 228155 is a chemical compound known for its role as an activator of the epidermal growth factor receptor (EGFR). It binds to the extracellular region of EGFR and enhances tyrosine phosphorylation of EGFR. Additionally, NSC 228155 is a potent inhibitor of the interaction between the kinase-inducible domain (KID) from the cAMP response element-binding protein (CREB) and the KID-interacting domain (KIX) from the CREB-binding protein (CBP) .

Scientific Research Applications

NSC 228155 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in cellular signaling pathways, particularly those involving EGFR.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit the KIX-KID interaction and enhance EGFR phosphorylation.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its ability to bind to the dimerization domain of the extracellular region of the epidermal growth factor receptor (sEGFR) and generate stable dimers providing allosteric activation of the receptor . Moreover, receptor phosphorylation is associated with inhibition of PTP-1B phosphatase .

Future Directions

The future directions for this compound could involve further investigation of its potential in activating the epidermal growth factor receptor (EGFR) in cancer cells . This could provide new insights into signal transduction mediated by EGFR in cancer cells exposed to electrophilic NBD compounds .

Preparation Methods

The synthesis of NSC 228155 involves several steps. The compound is typically synthesized through a series of organic reactions, including nitration, sulfonation, and cyclization. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity .

Chemical Reactions Analysis

NSC 228155 undergoes various chemical reactions, including:

    Oxidation: NSC 228155 can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: NSC 228155 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .

Comparison with Similar Compounds

NSC 228155 is unique in its dual role as an EGFR activator and a KIX-KID interaction inhibitor. Similar compounds include:

Properties

IUPAC Name

7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCFXXDUYSPKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Reactant of Route 2
Reactant of Route 2
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Reactant of Route 3
Reactant of Route 3
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Reactant of Route 4
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Reactant of Route 5
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Reactant of Route 6
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.